molecular formula C21H24N2O9S2 B285311 4-{[2-(1,3-Benzodioxol-5-yloxy)-5-(4-morpholinylsulfonyl)phenyl]sulfonyl}morpholine

4-{[2-(1,3-Benzodioxol-5-yloxy)-5-(4-morpholinylsulfonyl)phenyl]sulfonyl}morpholine

Cat. No. B285311
M. Wt: 512.6 g/mol
InChI Key: DJZAXFLXPAAFOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[2-(1,3-Benzodioxol-5-yloxy)-5-(4-morpholinylsulfonyl)phenyl]sulfonyl}morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-{[2-(1,3-Benzodioxol-5-yloxy)-5-(4-morpholinylsulfonyl)phenyl]sulfonyl}morpholine involves the inhibition of various signaling pathways that are involved in the growth and survival of cancer cells. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in the growth and survival of cancer cells. Additionally, this compound has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[2-(1,3-Benzodioxol-5-yloxy)-5-(4-morpholinylsulfonyl)phenyl]sulfonyl}morpholine are primarily related to its ability to inhibit the growth and survival of cancer cells. This compound has been shown to induce apoptosis and inhibit angiogenesis, which are important processes involved in the growth and spread of cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{[2-(1,3-Benzodioxol-5-yloxy)-5-(4-morpholinylsulfonyl)phenyl]sulfonyl}morpholine is its potential use in the treatment of cancer and various other diseases. However, there are also some limitations to using this compound in lab experiments. For example, this compound may have low solubility in water, which may limit its use in certain experiments. Additionally, this compound may have some toxicity, which may limit its use in vivo.

Future Directions

There are several future directions that can be explored with regards to 4-{[2-(1,3-Benzodioxol-5-yloxy)-5-(4-morpholinylsulfonyl)phenyl]sulfonyl}morpholine. One potential direction is to investigate the use of this compound in combination with other drugs for the treatment of cancer. Additionally, further research can be conducted to investigate the potential use of this compound in the treatment of other diseases, such as inflammation and neurodegenerative diseases. Finally, more studies can be conducted to investigate the mechanism of action of this compound and to identify potential targets for future drug development.

Synthesis Methods

The synthesis of 4-{[2-(1,3-Benzodioxol-5-yloxy)-5-(4-morpholinylsulfonyl)phenyl]sulfonyl}morpholine involves the reaction of 2-(1,3-benzodioxol-5-yloxy)-5-(4-morpholinylsulfonyl)phenylsulfonyl chloride with morpholine in the presence of a base. The resulting product is purified using column chromatography to obtain a white solid.

Scientific Research Applications

4-{[2-(1,3-Benzodioxol-5-yloxy)-5-(4-morpholinylsulfonyl)phenyl]sulfonyl}morpholine has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has been investigated for its potential use in the treatment of inflammation, neurodegenerative diseases, and cardiovascular diseases.

properties

Molecular Formula

C21H24N2O9S2

Molecular Weight

512.6 g/mol

IUPAC Name

4-[4-(1,3-benzodioxol-5-yloxy)-3-morpholin-4-ylsulfonylphenyl]sulfonylmorpholine

InChI

InChI=1S/C21H24N2O9S2/c24-33(25,22-5-9-28-10-6-22)17-2-4-19(32-16-1-3-18-20(13-16)31-15-30-18)21(14-17)34(26,27)23-7-11-29-12-8-23/h1-4,13-14H,5-12,15H2

InChI Key

DJZAXFLXPAAFOV-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)OC3=CC4=C(C=C3)OCO4)S(=O)(=O)N5CCOCC5

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)OC3=CC4=C(C=C3)OCO4)S(=O)(=O)N5CCOCC5

Origin of Product

United States

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